1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine
Description
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine is a chemical compound that has garnered significant attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 4-bromo-2-methylphenoxyethyl group, making it a valuable molecule for scientific studies.
Properties
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYTQXSUCDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-2-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across different scientific domains:
Chemistry
- Building Block : It serves as a building block for synthesizing more complex molecules and is utilized as a reagent in organic synthesis.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives that can be explored for additional applications.
Biology
- Biological Activities : Research has highlighted its potential antimicrobial, antifungal, and anticancer properties. Studies indicate that the compound may inhibit specific enzymes or disrupt cellular processes in pathogens and cancer cells.
Medicine
- Therapeutic Potential : Investigations into its therapeutic applications suggest it may be effective in treating various diseases due to its biological activities. Its interactions with molecular targets could lead to the development of new drugs.
Industry
- Material Development : The compound is used in developing new materials and serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in creating compounds with specific functionalities.
Case Studies
While specific case studies were not retrieved from the search results, existing literature indicates ongoing research into the compound's efficacy against various pathogens and cancer cell lines. For instance, studies have demonstrated its potential to inhibit growth in certain bacterial strains and tumor cells, highlighting its applicability in drug development.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine can be compared with other similar compounds, such as:
1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine: Similar structure but with different substitution pattern on the phenoxy group.
1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-ethylpiperazine: Contains an additional ethyl group on the piperazine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Biological Activity
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-bromo-2-methylphenoxyethyl group. The structural complexity contributes to its unique interactions within biological systems, making it a valuable candidate for various therapeutic applications.
Biological Activities
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Antimicrobial Properties
- Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant bacterial strains .Bacterial Strain MIC (μg/ml) Standard Antibiotic Standard MIC (μg/ml) Staphylococcus aureus 50 Ampicillin 100 Escherichia coli 25 Ciprofloxacin 25 Candida albicans 250 Griseofulvin 500 -
Anticancer Activity
- Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest.
These results indicate promising anticancer properties, warranting further investigation into its mechanism of action and potential clinical applications .Cancer Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15 HT-29 (Colon Cancer) 20 -
Mechanism of Action
- The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key signaling pathways. The compound may modulate enzyme activity or alter signal transduction pathways, leading to its observed biological effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Desai et al. (2014) reported that derivatives of piperazine exhibited enhanced antimicrobial properties when tested against Gram-positive and Gram-negative bacteria. The study noted that modifications in the phenoxy group significantly influenced activity levels .
- Anticancer Research : Research published in Cancer Letters showed that compounds similar to this compound could inhibit tumor growth in vivo models by targeting specific oncogenic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
